molecular formula C14H11BrN2O2S B1440613 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 1192251-87-8

2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B1440613
M. Wt: 351.22 g/mol
InChI Key: BVCIXSXAQCFYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a chemical compound . It is available for purchase for pharmaceutical testing .


Synthesis Analysis

A novel series of benzimidazole derivatives, including 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole, were designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . Another study reported a rapid practical process for the synthesis of 2,4,5-trisubstituted-imidazoles from readily available starting materials .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Additives in Coatings and Inks : A study by El‐Wahab et al. (2015) demonstrated that compounds related to 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole, when incorporated into polyurethane varnishes and printing ink pastes, exhibited significant antimicrobial effects.
  • Synthesis of Novel Imidazoles for Antimicrobial Applications : Narwal et al. (2012) investigated the synthesis of various imidazole derivatives, including those similar to the compound , for potential use as antimicrobial agents (Narwal et al., 2012).
  • Anti-Cancer Activity : Karam and Hessoon (2021) researched the preparation and anti-cancer activity of compounds including 2-((E)-(1H-benzo[d]imidazol-2-yl)diazenyl)-4-(((4-bromophenyl)imino)methyl)phenol, a related compound, showing promising results against breast cancer cells (Karam & Hessoon, 2021).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Cozzi and Pillan (1988) described the synthesis of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones, compounds related to the targeted compound, and discussed their chemical properties (Cozzi & Pillan, 1988).
  • Photophysical Properties : Lin et al. (2016) synthesized new Ir(III) complexes using ligands related to 2-(4-bromophenyl)-1H-benzo[d]imidazole, analyzing their structures and photophysical properties (Lin et al., 2016).

Pharmaceutical and Medicinal Chemistry

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating their potential as class III agents (Morgan et al., 1990).

properties

IUPAC Name

2-(4-bromophenyl)-6-methylsulfonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-20(18,19)11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCIXSXAQCFYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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